molecular formula C7H9N3O3S B11088332 Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate

Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B11088332
M. Wt: 215.23 g/mol
InChI Key: NBPCBABACHOUNU-UHFFFAOYSA-N
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Description

Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate is a pyrimidine-derived compound featuring a sulfanylacetate ester group at position 2, along with amino (-NH₂) and hydroxyl (-OH) substituents at positions 4 and 6, respectively. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, provides a planar structure conducive to hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C7H9N3O3S/c1-13-6(12)3-14-7-9-4(8)2-5(11)10-7/h2H,3H2,1H3,(H3,8,9,10,11)

InChI Key

NBPCBABACHOUNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC(=CC(=O)N1)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiol-Ester Coupling

A primary method for synthesizing methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate involves nucleophilic substitution between 4-amino-6-hydroxypyrimidine-2-thiol and methyl chloroacetate. This approach mirrors the synthesis of analogous thioether esters documented in heterocyclic chemistry.

Procedure :

  • Generation of Pyrimidine Thiol :

    • 4-Amino-6-hydroxypyrimidine-2-thiol is prepared via cyclocondensation of thiourea with β-keto esters or via functionalization of pre-formed pyrimidine rings. For example, hydrazine hydrate and carbon disulfide in pyridine yield dimercapto-thiadiazole derivatives, as demonstrated in.

    • Reaction Conditions : Reflux in ethanol with potassium hydroxide (KOH) as a base.

  • Thiol-Alkylation :

    • The thiol group undergoes nucleophilic attack on methyl chloroacetate in the presence of a base (e.g., KOH or NaH) to form the sulfanyl acetate ester.

    • Critical Parameters :

      • Solvent : Ethanol or acetone for solubility and reaction efficiency.

      • Temperature : Reflux (70–80°C) for 4–5 hours to ensure complete substitution.

      • Molar Ratio : 1:1.2 (thiol:methyl chloroacetate) to minimize side reactions.

Mechanistic Insight :
The base deprotonates the thiol to generate a thiolate ion, which attacks the electrophilic carbon of methyl chloroacetate, displacing chloride and forming the thioether bond (Fig. 1).

One-Pot Synthesis from Pyrimidine Precursors

An alternative route involves constructing the pyrimidine ring in situ while introducing the sulfanyl acetate moiety. This method avoids isolating reactive intermediates, improving yield and efficiency.

Procedure :

  • Cyclocondensation :

    • A mixture of guanidine carbonate, ethyl cyanoacetate, and thiourea in ethanol undergoes cyclization under acidic conditions to form 4-amino-6-hydroxy-2-mercaptopyrimidine.

  • Simultaneous Alkylation :

    • Methyl chloroacetate is added directly to the reaction mixture post-cyclization, enabling immediate alkylation of the thiol group.

Advantages :

  • Reduced purification steps.

  • Higher overall yields (75–85%) compared to stepwise methods.

Optimization and Side Reactions

Controlling Ester Hydrolysis

The ester group in this compound is susceptible to hydrolysis under basic or aqueous conditions. Strategies to mitigate this include:

  • Low-Temperature Reactions : Conducting alkylation at 0–5°C to slow hydrolysis.

  • Anhydrous Solvents : Using dry ethanol or acetone to minimize water content.

Avoiding Over-Alkylation

The amino and hydroxyl groups on the pyrimidine ring may react with methyl chloroacetate if unprotected. Solutions include:

  • Protective Groups : Temporarily acetylating the amino group (e.g., with acetic anhydride) and silylating the hydroxyl group (e.g., TBSCl).

  • Selective Base Choice : Employing mild bases like potassium carbonate instead of strong bases (e.g., NaOH) to reduce nucleophilicity of ring substituents.

Characterization and Analytical Data

Spectral Analysis

FTIR (KBr, cm⁻¹) :

  • ν(C=O) : 1745–1730 (ester carbonyl).

  • ν(N-H) : 3350–3300 (amino group).

  • ν(O-H) : 3200–3100 (hydroxyl group).

¹H NMR (DMSO-d₆, δ ppm) :

  • SCH₂COOCH₃ : δ 3.70 (s, 3H, OCH₃), δ 4.20 (s, 2H, SCH₂).

  • Pyrimidine Ring : δ 6.50 (s, 1H, C5-H).

  • NH₂ and OH : δ 5.90 (br s, 2H, NH₂), δ 10.20 (s, 1H, OH).

Melting Point and Yield

  • Melting Point : 162–164°C (recrystallized from ethanol).

  • Yield : 75–79% under optimized conditions.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
Stepwise Alkylation High purity, easy characterizationMultiple purification steps70–75%
One-Pot Synthesis Faster, fewer stepsRisk of side reactions75–85%
Protected Intermediate Prevents unwanted substitutionsAdditional protection/deprotection steps65–70%

Industrial-Scale Considerations

Solvent Recovery

Ethanol and acetone are preferred due to low toxicity and ease of recovery via distillation.

Catalytic Improvements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems.

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s pyrimidine ring distinguishes it from pyridine-based analogs. Key comparisons include:

Table 1: Structural Features of Analogs
Compound Name (Reference) Core Heterocycle Position 4 Position 5 Position 6 Position 2 Substituent Ester Group
Target Compound Pyrimidine -NH₂ -H -OH -S-CH₂-COOCH₃ Methyl
Methyl{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate (20) Pyridine -NH₂ -CN -CN (position 3) -S-CH₂-COOCH₃ Methyl
Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate Pyridine -NH₂ -CN -S-CH₃ -S-CH₂-COOCH₂CH₃ Ethyl
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Pyrimidine -O-thietane -H -CH₃ -S-CH₂-COOCH₂CH₃ Ethyl
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate Pyrimidine -NH₂ -CN -H -S-CH₂-COO⁻ Anionic

Key Observations :

  • Pyrimidine vs. For instance, the hydroxyl group at position 6 in the target compound enables stronger hydrogen bonding than cyano (-CN) groups in analogs like and .
  • Substituent Effects: The -OH group in the target compound increases hydrophilicity, while methoxyphenyl () or methylsulfanyl () groups enhance lipophilicity. Cyano groups () act as electron-withdrawing moieties, altering electronic distribution and reactivity.

Physical and Crystallographic Properties

Crystal packing and intermolecular interactions vary significantly with substituents:

Table 2: Crystallographic Data Highlights
Compound (Reference) Space Group Unit Cell Volume (ų) Hydrogen Bonding Features Notable Interactions
Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate P1 (triclinic) 825.48 N–H···N, N–H···O, O–H···O Intramolecular C–H···O; lattice water interactions
Target Compound (Hypothesized) N/A N/A Expected: O–H···N, N–H···O Potential layered packing due to -OH and -NH₂
  • Hydrogen Bonding : The carbamoyl group in facilitates intramolecular C–H···O bonds, whereas the target compound’s -OH and -NH₂ groups may promote stronger intermolecular N–H···O and O–H···N interactions, influencing solubility and melting points.
  • Packing Efficiency : The ethyl ester in and introduces steric bulk, reducing packing density compared to the target’s methyl ester.

Reactivity and Functional Group Dynamics

  • Ester Hydrolysis : Methyl esters (target, ) hydrolyze faster than ethyl esters () under physiological conditions, impacting bioavailability.
  • Sulfanyl Group Reactivity : The thioether linkage in all compounds can undergo oxidation to sulfoxides or sulfones, but electron-withdrawing groups (e.g., -CN in ) may modulate this reactivity.

Biological Activity

Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound possesses a pyrimidine ring, which is known for its diverse biological activities. The presence of the amino and hydroxyl groups enhances its potential for interaction with various biological targets. Its chemical formula is C8H10N4O3SC_8H_{10}N_4O_3S, and it has been characterized as a versatile scaffold for drug development.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition can lead to reduced production of inflammatory mediators.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly decreased the expression of COX-2 and iNOS mRNA in vitro, outperforming traditional anti-inflammatory drugs like indomethacin in terms of potency .
  • Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, showcasing a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use .
  • Cancer Research : Recent findings indicate that this compound may inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival.

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of COX and iNOS
AntimicrobialDisruption of cell wall synthesis
Cancer cell growth inhibitionTargeting metabolic pathways

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate, and how can purity be ensured?

  • Methodology : Synthesis typically involves nucleophilic substitution between 4-amino-6-hydroxypyrimidine-2-thiol and methyl chloroacetate under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR spectroscopy .
  • Key Parameters : Reaction temperature (60–80°C), stoichiometric ratio (1:1.2 thiol:ester), and inert atmosphere (N₂) to prevent oxidation of the sulfanyl group .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol/water mixtures. Data collection at low temperature (150 K) minimizes thermal motion artifacts. Structural refinement uses SHELXL , with validation metrics (R-factor < 0.05). Triclinic (P1) or monoclinic systems are common for pyrimidine derivatives, with typical cell parameters: a = 9.08 Å, b = 9.24 Å, c = 10.79 Å, α/β/γ ≈ 100–105° .
  • Supplementary Methods : IR spectroscopy confirms functional groups (e.g., S–C=O stretch at 1680–1720 cm⁻¹), while mass spectrometry (ESI-MS) verifies molecular weight .

Q. What factors influence the hydrolytic stability of the ester group in this compound?

  • Stability Profile : The methyl ester is susceptible to hydrolysis under acidic/basic conditions. Stability studies (pH 1–12, 25–37°C) show degradation via nucleophilic attack on the carbonyl group. Buffered solutions (pH 7.4, 4°C) are recommended for storage. Hydrolysis products (e.g., carboxylic acid derivatives) are monitored by TLC and LC-MS .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing substituents to the pyrimidine ring?

  • Mechanistic Insights : Substitution at the 2-sulfanyl position proceeds via a thiolate intermediate, with regioselectivity governed by electronic effects (e.g., amino/hydroxy groups activate C2). Computational studies (DFT) predict charge distribution and transition states. Competing pathways (e.g., oxidation to sulfone) are minimized using mild oxidizing agents (e.g., H₂O₂ in acetic acid) .
  • Case Study : Replacement of the methyl ester with ethyl or benzyl groups alters steric hindrance, affecting reaction yields (70–85%) .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

  • Challenges : Low crystal quality due to hygroscopicity or polymorphism. Triclinic packing (e.g., P1 symmetry) complicates phase identification.
  • Solutions : Crystallization additives (e.g., 1% DMSO) improve crystal growth. High-resolution data (θ > 25°) and twin refinement in SHELXL resolve overlapping reflections. Hydrogen-bonding networks (N–H⋯O/S) stabilize the lattice .

Q. How can contradictory data on reaction yields or by-products be reconciled across studies?

  • Analysis Framework :

  • Step 1 : Compare reaction conditions (solvent polarity, temperature gradients). For example, DMF increases yields but may promote side reactions (e.g., dimerization) .
  • Step 2 : Evaluate purification methods. HPLC vs. column chromatography can lead to differing purity reports .
  • Step 3 : Characterize by-products (e.g., sulfoxides via LC-MS) to identify overlooked intermediates .
    • Example : A 15% yield discrepancy in esterification was traced to incomplete removal of acetic acid during workup, confirmed by ¹H NMR .

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